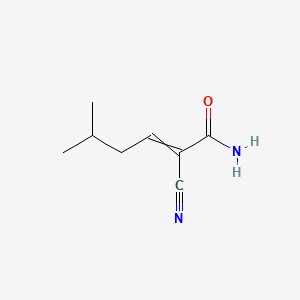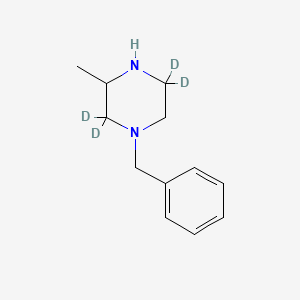
3-Methyl-1-benzyl-piperazine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine. It is a biochemical compound with the molecular formula C12H14D4N2 and a molecular weight of 194.31 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-Methyl-1-benzyl-piperazine-d4, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet research-grade standards .
化学反应分析
Types of Reactions
3-Methyl-1-benzyl-piperazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-Methyl-1-benzyl-piperazine-d4 is widely used in scientific research, including:
作用机制
The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, enzyme activity, and gene expression .
相似化合物的比较
Similar Compounds
1-Benzyl-3-methyl-piperazine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
1-Benzylpiperazine: A structurally related compound with different functional groups and biological activity.
Uniqueness
3-Methyl-1-benzyl-piperazine-d4 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and resolution of NMR signals, providing more detailed information about molecular structures and dynamics.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
194.31 g/mol |
IUPAC 名称 |
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |
InChI 键 |
QOFUDSPYJDXBOF-BSFGQKQYSA-N |
手性 SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H] |
规范 SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


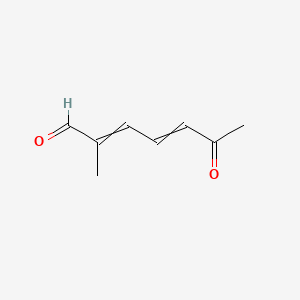
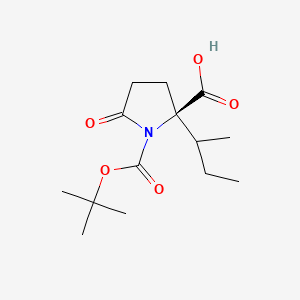
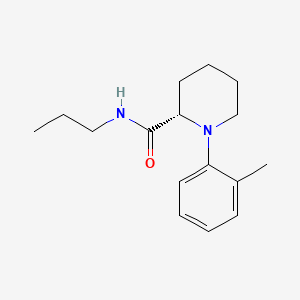
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
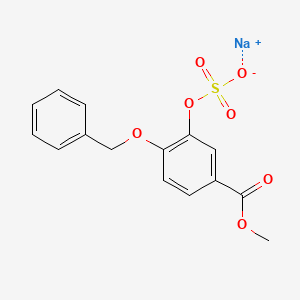

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
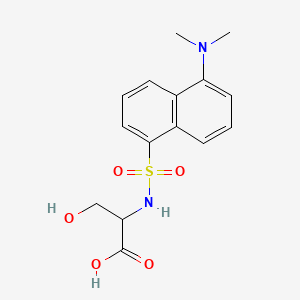
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
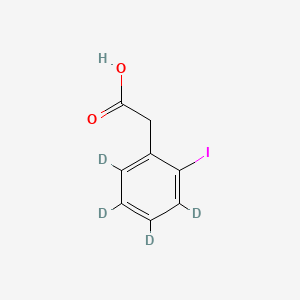
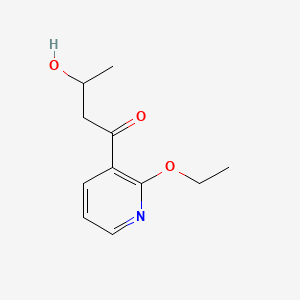
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
